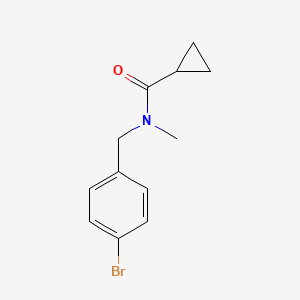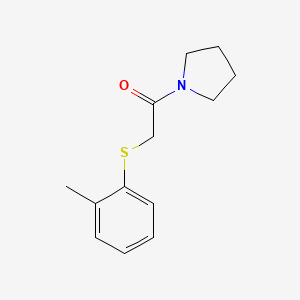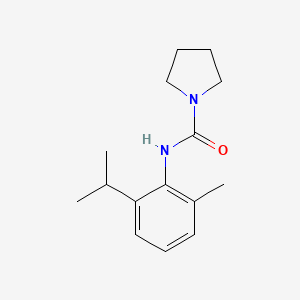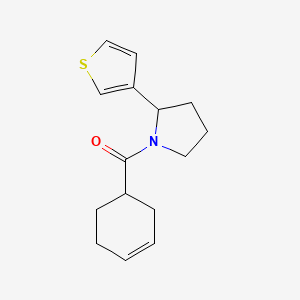![molecular formula C12H14ClNO B7512783 N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)
N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the enzyme GABA transaminase (GABA-T). CPP-115 has been shown to have a similar mechanism of action, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide works by inhibiting GABA-T, the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the activity of excitatory neurons.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels, it has been shown to increase the levels of the neurotransmitter glycine, which can have a similar inhibitory effect on the brain. N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has also been shown to increase the levels of the antioxidant glutathione, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide in lab experiments is its specificity for GABA-T inhibition. This allows researchers to study the effects of GABA modulation without the confounding effects of other compounds. However, one limitation of N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is its potential use in the treatment of alcoholism, as it has been shown to reduce alcohol consumption in animal models. Another area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, there is ongoing research exploring the use of N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide in combination with other drugs for the treatment of addiction and other neurological disorders.
Métodos De Síntesis
N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzylamine with cyclopropanecarbonyl chloride to form N-(4-chlorobenzyl)cyclopropanecarboxamide. This intermediate is then reacted with methylamine to yield N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of addiction. N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)10-4-5-10)8-9-2-6-11(13)7-3-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBWFYVZXVQJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)


![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)






